molecular formula C8H5F3N2O2 B13345340 2-Isocyanato-3-(trifluoromethoxy)aniline

2-Isocyanato-3-(trifluoromethoxy)aniline

Cat. No.: B13345340
M. Wt: 218.13 g/mol
InChI Key: LBMXCXFEKNIWAQ-UHFFFAOYSA-N
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Description

2-Isocyanato-3-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanato-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene . The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Mechanism of Action

The mechanism by which 2-Isocyanato-3-(trifluoromethoxy)aniline exerts its effects involves the interaction of the isocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins and other macromolecules, potentially altering their function . The trifluoromethoxy group can influence the compound’s overall reactivity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanato-3-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups on the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5F3N2O2

Molecular Weight

218.13 g/mol

IUPAC Name

2-isocyanato-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-6-3-1-2-5(12)7(6)13-4-14/h1-3H,12H2

InChI Key

LBMXCXFEKNIWAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N=C=O)N

Origin of Product

United States

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